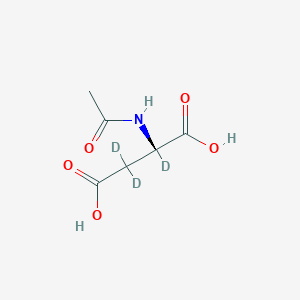

N-Acetyl-L-aspartic acid-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Formule moléculaire |

C6H9NO5 |

|---|---|

Poids moléculaire |

178.16 g/mol |

Nom IUPAC |

(2S)-2-acetamido-2,3,3-trideuteriobutanedioic acid |

InChI |

InChI=1S/C6H9NO5/c1-3(8)7-4(6(11)12)2-5(9)10/h4H,2H2,1H3,(H,7,8)(H,9,10)(H,11,12)/t4-/m0/s1/i2D2,4D |

Clé InChI |

OTCCIMWXFLJLIA-BWBLNMPZSA-N |

SMILES isomérique |

[2H][C@@](C(=O)O)(C([2H])([2H])C(=O)O)NC(=O)C |

SMILES canonique |

CC(=O)NC(CC(=O)O)C(=O)O |

Origine du produit |

United States |

Foundational & Exploratory

N-Acetyl-L-aspartic acid-d3: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Chemical Properties, Experimental Applications, and Metabolic Significance of N-Acetyl-L-aspartic acid-d3 for Researchers, Scientists, and Drug Development Professionals.

This compound (NAA-d3) is the deuterium-labeled form of N-Acetyl-L-aspartic acid (NAA), an abundant amino acid derivative primarily found in the central nervous system. Its deuteration makes it an invaluable tool in biomedical research, particularly as an internal standard for the accurate quantification of endogenous NAA in various biological matrices. This guide provides a comprehensive overview of the chemical properties, experimental applications, and metabolic context of NAA-d3.

Core Chemical Properties

This compound is a stable, isotopically labeled compound that is chemically identical to its unlabeled counterpart but possesses a higher molecular weight due to the substitution of three hydrogen atoms with deuterium. This mass difference is the basis for its use in mass spectrometry-based quantification.

| Property | Value | References |

| Molecular Formula | C₆H₆D₃NO₅ | [1][2] |

| Molecular Weight | 178.16 g/mol | [1][2] |

| CAS Number | 284665-15-2 | [1] |

| Appearance | White to off-white solid | [1] |

| Isotopic Purity | Typically ≥98 atom % D | [3] |

| Storage Conditions | Store at -20°C for long-term stability. | [1] |

| Solubility | Soluble in DMSO and Methanol. | [2] |

Experimental Protocols: Quantification of N-Acetylaspartate

This compound is predominantly used as an internal standard in isotope dilution mass spectrometry for the precise and accurate quantification of NAA. Below are detailed methodologies for key experiments.

Quantification of NAA in Urine by "Dilute and Shoot" LC-MS/MS

This method is a rapid and simple approach for determining NAA concentrations in urine, often employed in the diagnosis of Canavan disease, a genetic disorder characterized by elevated NAA levels.[2][4]

1. Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

Take a 50 µL aliquot of urine and add it to a microcentrifuge tube.

-

Add 50 µL of the this compound internal standard solution (concentration to be optimized based on the expected range of NAA in samples).

-

Add 900 µL of the mobile phase (e.g., 50% acetonitrile in water with 0.05% formic acid) to the tube.

-

Vortex the mixture thoroughly.

-

Centrifuge the sample at high speed (e.g., 10,000 x g) for 5 minutes to pellet any particulate matter.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography Conditions:

-

Column: C8 minibore column (e.g., 2.1 x 150 mm).[1]

-

Mobile Phase: Isocratic elution with 50% acetonitrile in water containing 0.05% formic acid.[2][4]

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

Run Time: Approximately 2.2 minutes.[4]

3. Mass Spectrometry Conditions:

-

Ionization Mode: Negative Ion Electrospray (ESI-).[1]

-

Analysis Mode: Multiple Reaction Monitoring (MRM).[1]

-

MRM Transitions:

-

Instrument Parameters: Dwell time, collision energy, and other parameters should be optimized for the specific mass spectrometer being used.

Quantification of NAA in Brain Tissue by LC-MS/MS

Quantifying NAA in brain tissue is crucial for neuroscience research, as NAA levels are considered a marker of neuronal health and viability.

1. Sample Preparation:

-

Accurately weigh a frozen brain tissue sample (e.g., 50-100 mg).

-

Homogenize the tissue in a suitable ice-cold buffer (e.g., 1.89% formic acid in water) at a specific ratio (e.g., 10 mL/g of tissue).[5]

-

Add a known amount of this compound internal standard to the homogenate.

-

Perform protein precipitation by adding a cold organic solvent such as acetonitrile (e.g., in a 4:1 ratio of solvent to homogenate).[5]

-

Vortex the mixture vigorously and then centrifuge at high speed (e.g., 14,000 rpm at 4°C) for an extended period (e.g., 40 minutes) to pellet proteins and cell debris.[5]

-

Carefully collect the supernatant.

-

The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in the mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography and Mass Spectrometry Conditions:

-

The LC-MS/MS parameters can be adapted from the urine analysis protocol, with potential modifications to the chromatographic gradient to better resolve NAA from the more complex brain matrix. A hydrophilic interaction liquid chromatography (HILIC) column may also be considered for better retention of this polar analyte.

Metabolic Pathways and Experimental Workflows

The following diagrams illustrate the metabolic pathway of N-Acetyl-L-aspartic acid and a typical experimental workflow for its quantification.

The synthesis of NAA from L-aspartate and Acetyl-CoA occurs primarily in the mitochondria of neurons, catalyzed by the enzyme Aspartate N-acetyltransferase (Asp-NAT).[6][7] NAA is then transported to oligodendrocytes, where it is catabolized in the cytoplasm by Aspartoacylase (ASPA) into L-aspartate and acetate.[6][7] The acetate is a key precursor for the synthesis of myelin lipids.[6]

This workflow outlines the key steps in the quantification of NAA using its deuterium-labeled internal standard. The process begins with the addition of a known quantity of NAA-d3 to the biological sample, followed by sample cleanup, and subsequent analysis by LC-MS/MS. The ratio of the signal from endogenous NAA to that of the NAA-d3 standard allows for precise quantification.

References

- 1. Quantification of N-acetylaspartic acid in urine by LC-MS/MS for the diagnosis of Canavan disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. Stable isotope dilution analysis of N-acetylaspartic acid in urine by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-acetylaspartate pathway is nutrient responsive and coordinates lipid and energy metabolism in brown adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

N-Acetyl-L-aspartic acid-d3: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Applications of N-Acetyl-L-aspartic acid-d3 in Research and Drug Development

This compound (NAA-d3) is the deuterium-labeled form of N-Acetyl-L-aspartic acid (NAA), an abundant amino acid derivative in the central nervous system. Due to its chemical and physical similarity to endogenous NAA, coupled with a distinct mass difference, NAA-d3 serves as an invaluable tool in neuroscience, biochemistry, and drug development. Its primary application is as an internal standard for the precise and accurate quantification of NAA in biological samples using mass spectrometry.

Core Application: Internal Standard in Quantitative Analysis

NAA-d3 is predominantly used as an internal standard in isotope dilution mass spectrometry (ID-MS) methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3][4] This technique is the gold standard for quantitative analysis due to its high specificity and sensitivity.

The principle of using NAA-d3 as an internal standard relies on its near-identical chemical and physical properties to the unlabeled, endogenous NAA. A known amount of NAA-d3 is added to a biological sample at an early stage of sample preparation. Because it behaves identically to the analyte of interest (NAA) during extraction, derivatization, and ionization, it effectively compensates for any sample loss or variability during the analytical process. The mass spectrometer can differentiate between the deuterated standard and the endogenous analyte based on their mass-to-charge ratio (m/z), allowing for highly accurate quantification.

This precise quantification is critical in clinical research, particularly in the study of neurological and psychiatric disorders where NAA is a significant biomarker.[5][6][7] Altered levels of NAA have been associated with a range of conditions, including Canavan disease, brain injury, stroke, Alzheimer's disease, and multiple sclerosis.[2][6][7][8]

Experimental Protocols

Quantification of NAA in Urine by LC-MS/MS for Diagnosis of Canavan Disease

This protocol is adapted from a method for the determination of NAA in urine.[9]

1. Sample Preparation:

-

A known concentration of this compound internal standard is added to an untreated urine sample.

2. Chromatographic Separation:

-

The mixture is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Separation is achieved on a C8 column (2.1 x 150 mm).

-

The mobile phase consists of a mixture of acetonitrile and water (1:1 v/v) containing 0.05% formic acid.

-

The flow rate is maintained at 0.25 ml/min.

3. Mass Spectrometric Detection:

-

The mass spectrometer is operated in the negative ion mode.

-

Detection is performed using multiple reaction monitoring (MRM).

-

The MRM transitions monitored are:

-

NAA: m/z 174 → 88, 174 → 130, and 174 → 58

-

NAA-d3 (Internal Standard): m/z 177 → 89

-

4. Quantification:

-

The concentration of NAA in the urine sample is determined by comparing the peak area ratio of endogenous NAA to the NAA-d3 internal standard against a calibration curve.

Quantification of NAA in Urine by GC-MS

This protocol is based on a highly specific and sensitive assay for NAA.[3]

1. Sample Preparation:

-

A small volume (microliter) of urine is taken.

-

The sample is acidified.

-

A known amount of trideuterated N-Acetyl-L-aspartic acid (NAA-d3) is added as an internal standard.

-

The mixture is extracted with ethyl acetate.

2. Derivatization:

-

The extracted compounds (NAA and NAA-d3) are converted into their pentafluorobenzyl ester derivatives to improve their volatility and chromatographic properties for GC analysis.

3. GC-MS Analysis:

-

The derivatized sample is injected into a gas chromatograph coupled with a mass spectrometer.

-

The mass spectrometer is operated in the negative-ion chemical ionization mode, which allows for sub-picogram detection levels.

4. Quantification:

-

The concentration of NAA is quantified by comparing the signal of the endogenous NAA derivative to that of the deuterated internal standard derivative.

Data Presentation

The use of NAA-d3 as an internal standard has enabled the generation of precise quantitative data on NAA levels in various biological fluids.

| Analyte | Matrix | Condition | Concentration Range | Reference |

| N-Acetyl-L-aspartic acid | Urine | Normal/Control | < 39 mmol/mol creatinine | [9] |

| N-Acetyl-L-aspartic acid | Urine | Canavan Disease | 366 - 21,235 mmol/mol creatinine | [9] |

| N-Acetyl-L-aspartic acid | Urine | Normal/Control | 19.7 +/- 10.8 mg/g creatinine | [10][11] |

| N-Acetyl-L-aspartic acid | Urine | Canavan Disease | 606 - 4760 mg/g creatinine | [10][11] |

Visualizations

Experimental Workflow for NAA Quantification

Caption: Workflow for quantifying NAA using NAA-d3.

Simplified Metabolic Pathway of N-Acetyl-L-aspartic acid

Caption: Simplified NAA metabolism in the central nervous system.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound|CAS 284665-15-2 [benchchem.com]

- 3. Quantitative measurement of N-acetyl-L-aspartic acid in urine by gas chromatography with negative-ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. [N-acetylaspartate is a biomarker of psychiatric and neurological disorders] [pubmed.ncbi.nlm.nih.gov]

- 6. Whole-Brain N-Acetylaspartate as a Surrogate Marker of Neuronal Damage in Diffuse Neurologic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Brain Metabolite, N-Acetylaspartate Is a Potent Protein Aggregation Inhibitor [frontiersin.org]

- 8. N-Acetylaspartate in the CNS: From Neurodiagnostics to Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantification of N-acetylaspartic acid in urine by LC-MS/MS for the diagnosis of Canavan disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantification of N-acetyl-L-aspartic acid in urine by isotope dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]

The Central Role of N-Acetyl-L-aspartic acid (NAA) in the CNS: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-Acetyl-L-aspartic acid (NAA) is the second most abundant amino acid derivative in the central nervous system (CNS), reaching concentrations of up to 20 mM in neurons.[1][2] Long considered a simple marker of neuronal health and density for magnetic resonance spectroscopy (MRS), its true functional significance is far more complex and central to CNS homeostasis. Synthesized almost exclusively in neuronal mitochondria and catabolized primarily by oligodendrocytes, NAA forms a critical metabolic link between these two cell types. This guide provides an in-depth examination of NAA's core functions, presenting key quantitative data, detailed experimental methodologies for its study, and visual representations of its metabolic and signaling pathways. Its roles in myelination, energy metabolism, and epigenetic regulation are explored, highlighting its importance as a potential therapeutic target in a range of neurological disorders.

Core Functions of NAA in the Central Nervous System

NAA's functions are intrinsically linked to its unique metabolic compartmentalization. It is synthesized in neurons by the mitochondrial enzyme N-acetyltransferase 8-like (NAT8L) from L-aspartate and acetyl-CoA.[1][3][4] It is then transported out of the neuron to be taken up by oligodendrocytes, where it is hydrolyzed by aspartoacylase (ASPA) into acetate and L-aspartate.[5][6] This intercellular metabolic pathway underpins its primary functions.

Myelin Lipid Synthesis

A primary and well-established function of NAA is to provide the acetyl group for the synthesis of fatty acids and steroids, which are essential building blocks for the myelin sheath produced by oligodendrocytes.[5][7] Following its uptake by oligodendrocytes, ASPA cleaves NAA, releasing acetate. This acetate is then converted to acetyl-CoA in the oligodendrocyte cytoplasm, directly fueling the lipid synthesis required for myelination and myelin turnover.[6][8] This neuron-to-oligodendrocyte transfer of an acetyl-CoA precursor is vital, particularly during postnatal brain development when myelination is rapid.[7]

Energy Metabolism and Mitochondrial Function

NAA metabolism is intricately linked with neuronal energy production. The synthesis of NAA in mitochondria consumes aspartate, which may facilitate the conversion of glutamate to alpha-ketoglutarate for entry into the tricarboxylic acid (TCA) cycle, thereby enhancing mitochondrial energy output.[7] Reductions in NAA levels after traumatic brain injury are closely paralleled by decreases in ATP, suggesting a significant impact on neuroenergetics.[7]

Axon-Glia Signaling and Epigenetic Regulation

Emerging evidence points to a novel role for NAA as a signaling molecule that epigenetically regulates oligodendrocyte function. The breakdown of NAA in oligodendrocytes provides metabolites that enter the TCA cycle, altering the levels of intermediates like α-ketoglutarate.[5][6] Since α-ketoglutarate is a cofactor for histone demethylases, NAA metabolism can influence histone H3 methylation patterns (e.g., H3K4me3, H3K9me2, H3K9me3).[5] These epigenetic modifications can, in turn, regulate the expression of genes crucial for oligodendrocyte differentiation and myelin synthesis.[2][5] Furthermore, NAA-derived acetate can impact histone acetylation, a key process in oligodendrocyte maturation.[9]

Neuronal Osmoregulation

Due to its high concentration, NAA also acts as a significant neuronal osmolyte, contributing to the maintenance of fluid balance within the brain.[10]

Quantitative Data

NAA levels are a critical indicator of neuronal status and are altered in numerous pathological conditions. Magnetic Resonance Spectroscopy (MRS) is the primary non-invasive tool for quantifying NAA in vivo.

Table 1: NAA Concentrations in Healthy Human Brain

| Brain Region | NAA Concentration (mM) | Citation(s) |

| Gray Matter (Global Average) | 14.3 ± 1.1 | [11] |

| White Matter (Global Average) | 9.5 ± 1.0 | [11] |

| Frontal Lobe (Healthy Subjects) | 8.45 | [10] |

| Whole Brain (Healthy Young Adults) | 12.5 - 12.8 | [12] |

Table 2: Alterations in NAA Concentration in Neurological Disorders (Measured by MRS)

| Condition | Brain Region | Change in NAA Concentration | Citation(s) |

| Canavan Disease | Whole Brain | Markedly elevated | [8][10] |

| Alzheimer's Disease | Medial Temporal Lobe | Decreased by ~21% vs. controls | [13] |

| Parietal Lobe Gray Matter | Decreased by 13-18% vs. controls | [13] | |

| Posterior Cingulate Gyrus | Decreased NAA/Cr ratio | [14][15] | |

| Multiple Sclerosis (MS) | Normal-Appearing White Matter | Significantly decreased vs. controls | [9][11] |

| Secondary Progressive MS | Lower NAA/Cr in normal-appearing white matter | [16] | |

| Ischemic Stroke | Infarct Core (within 4 days) | Significantly reduced, <7 mmol/L predicts poor outcome | [17][18] |

| Ipsilesional Thalamus (subacute) | Progressive fall from 10.0 to 7.97 mmol/L (2-12 wks) | [10] | |

| Ipsilesional Sensorimotor Cortex (chronic) | Lower than contralesional cortex | [7] | |

| Schizophrenia | Frontal Lobe | Decreased (avg. 7.94 mmol/L vs 8.45 in controls) | [8][10] |

Table 3: Kinetic Properties of Enzymes in NAA Metabolism

| Enzyme | Organism/System | Substrate | K_m | k_cat (s⁻¹) | Citation(s) |

| Aspartoacylase (ASPA) | Human (expressed in P. pastoris) | N-Acetyl-L-aspartate | 0.12 ± 0.03 mM | 12.7 ± 0.05 | [5] |

| Aspartoacylase (ASPA) | Murine (expressed in E. coli) | N-Acetyl-L-aspartate | 0.36 ± 0.06 mM | 0.083 ± 0.006 | [5] |

| NAT8L | - | L-aspartate | Similar to brain Asp-NAT | - | [1] |

| Note: Kinetic data for NAT8L is scarce due to difficulties in purifying this membrane-bound enzyme.[1][19] |

Experimental Protocols

Quantification of NAA by Proton Magnetic Resonance Spectroscopy (¹H-MRS)

¹H-MRS is the standard non-invasive method for measuring NAA in the CNS. The singlet resonance of the N-acetyl group protons produces the most prominent peak in the healthy brain spectrum at 2.01-2.02 ppm.[11][20]

Methodology:

-

Data Acquisition:

-

Scanner: Typically performed on 1.5T or 3T clinical MRI scanners.[21]

-

Localization: Single-voxel spectroscopy (SVS) using sequences like PRESS (Point RESolved Spectroscopy) or STEAM (STimulated Echo Acquisition Mode) is common. A voxel of interest (e.g., 8 cm³) is placed in the brain region of interest.[3][22]

-

Parameters:

-

Water Suppression: A water suppression technique (e.g., CHESS) is applied to suppress the large water signal.

-

Shimming: Automated or manual shimming is performed to optimize the magnetic field homogeneity (B₀) within the voxel, ensuring narrow spectral linewidths.[24]

-

-

Data Processing and Quantification:

-

Software: Specialized software such as LCModel is widely used for automated spectral fitting.[21]

-

Processing Steps:

-

Quantification: The software fits a basis set of known metabolite spectra (including NAA, Creatine, Choline, etc.) to the acquired spectrum. The area under each metabolite peak, which is proportional to its concentration, is calculated.[23]

-

Referencing: Concentrations are often reported as ratios to an internal reference, typically total Creatine (Cr), which is relatively stable (e.g., NAA/Cr). For absolute quantification, an unsuppressed water signal from the same voxel is used as an internal concentration reference.[20]

-

Quantification of NAA by High-Performance Liquid Chromatography (HPLC)

HPLC provides a highly sensitive and specific method for quantifying NAA in tissue extracts or biological fluids.

Methodology:

-

Sample Preparation (Brain Tissue):

-

Rapidly dissect brain tissue in the cold and immediately freeze on dry ice.[25]

-

To the frozen sample, add ~10 volumes of cold 0.1 M perchloric acid and homogenize immediately (e.g., with a probe sonicator).[25]

-

Centrifuge the homogenate at >10,000 x g for 10-15 minutes at 4°C to pellet proteins.[25]

-

Neutralize the resulting supernatant by adding a small volume of a base (e.g., 3.5 M K₂CO₃) to a pH of ~7.0. Let it sit on ice to precipitate potassium perchlorate.[25]

-

Centrifuge again to remove the precipitate.

-

Filter the final supernatant through a 0.22 or 0.45 µm filter before injection.[25]

-

-

Chromatographic Conditions (Example Protocol):

-

System: A standard HPLC system with a UV or fluorescence detector.

-

Column: Reversed-phase C18 column (e.g., TSK gel ODS-80TM, 250 × 4.6 mm, 5 µm).[23]

-

Mobile Phase: An isocratic mobile phase consisting of an aqueous buffer, such as 50 mM NaH₂PO₄ adjusted to an acidic pH (e.g., 2.15). For ion-pairing chromatography, a reagent like tetrabutylammonium hydroxide can be added.[13][23]

-

Flow Rate: Typically 1.0 ml/min.[23]

-

Detection:

-

Quantification: A standard curve is generated using known concentrations of NAA. The peak area from the sample chromatogram is compared to the standard curve to determine the NAA concentration.

-

Aspartoacylase (ASPA) Enzymatic Activity Assay

This protocol measures the activity of ASPA by quantifying one of its reaction products. A coupled assay is often used for continuous monitoring via spectrophotometry.

Methodology:

-

Principle: This is a coupled enzyme assay. ASPA hydrolyzes NAA to produce L-aspartate and acetate. A second enzyme, L-aspartase, is added in excess. L-aspartase deaminates the L-aspartate produced by ASPA, generating fumarate. The production of fumarate can be continuously monitored by the increase in absorbance at 240 nm.[27]

-

Reagents:

-

Procedure:

-

Set a UV-visible spectrophotometer to 240 nm and maintain the temperature at 37°C.

-

In a quartz cuvette, combine the assay buffer, Mg(OAc)₂, NAA, and L-aspartase.

-

Incubate for several minutes to reach thermal equilibrium.

-

Initiate the reaction by adding the ASPA-containing sample.

-

Record the increase in absorbance at 240 nm over time.

-

-

Calculation:

-

Determine the initial reaction velocity (ΔA₂₄₀/min) from the linear portion of the curve.

-

Calculate the enzyme activity using the Beer-Lambert law (ε for fumarate at 240 nm = 2.53 mM⁻¹cm⁻¹).[27]

-

Signaling Pathways and Workflows

NAA Metabolic and Signaling Pathway

The following diagram illustrates the central metabolic pathway of NAA, from its synthesis in neuronal mitochondria to its catabolism in oligodendrocytes, and its subsequent influence on myelin lipid synthesis and epigenetic regulation.

Caption: Metabolic pathway of NAA from synthesis in neurons to catabolism and signaling in oligodendrocytes.

Experimental Workflow: HPLC Quantification of NAA

This diagram outlines the major steps involved in preparing and analyzing brain tissue samples for NAA quantification using HPLC.

Caption: Workflow for NAA quantification in brain tissue using HPLC with perchloric acid extraction.

Logical Relationship: Canavan Disease Pathophysiology

This diagram illustrates the causal chain from ASPA gene mutation to the key pathological features observed in Canavan Disease.

Caption: Pathophysiological cascade of Canavan Disease resulting from ASPA gene mutation.

References

- 1. Molecular identification of aspartate N-acetyltransferase and its mutation in hypoacetylaspartia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Renewal of oligodendrocyte lineage reverses dysmyelination and CNS neurodegeneration through corrected N-acetylaspartate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. NAT8L N-acetyltransferase 8 like [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. The neuronal metabolite NAA regulates histone H3 methylation in oligodendrocytes and myelin lipid composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cortical N-acetylaspartate concentrations are impacted in chronic stroke but do not relate to motor impairment: A magnetic resonance spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-Acetylaspartate Drives Oligodendroglial Differentiation via Histone Deacetylase Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Subacute Changes in N-Acetylaspartate (NAA) Following Ischemic Stroke: A Serial MR Spectroscopy Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Total brain N-acetylaspartate: a new measure of disease load in MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. profiles.wustl.edu [profiles.wustl.edu]

- 13. researchgate.net [researchgate.net]

- 14. Longitudinal 1H MRS changes in mild cognitive impairment and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Early Alzheimer's Disease Neuropathology Detected by Proton MR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. NAA is a Marker of Disability in Secondary-Progressive MS: A Proton MR Spectroscopic Imaging Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ahajournals.org [ahajournals.org]

- 18. ahajournals.org [ahajournals.org]

- 19. Molecular Identification of NAT8 as the Enzyme That Acetylates Cysteine S-Conjugates to Mercapturic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Circulating N-Acetylaspartate does not track brain NAA concentrations, cognitive function or features of small vessel disease in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Proton Magnetic Resonance Spectroscopy: Technique for the Neuroradiologist - PMC [pmc.ncbi.nlm.nih.gov]

- 22. cds.ismrm.org [cds.ismrm.org]

- 23. e-mjm.org [e-mjm.org]

- 24. Automated Whole-Brain N-Acetylaspartate Proton MR Spectroscopic Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 25. cores.emory.edu [cores.emory.edu]

- 26. Determination of N-acetylaspartic acid concentration in the mouse brain using HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Characterization of Human Aspartoacylase: the brain enzyme responsible for Canavan disease - PMC [pmc.ncbi.nlm.nih.gov]

The N-Acetylaspartate Pathway: A Comprehensive Technical Guide to its Core Biological Roles

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetylaspartate (NAA) is one of the most abundant amino acids in the central nervous system (CNS), playing a pivotal role in a multitude of neurological processes.[1][2] Its unique metabolic pathway, compartmentalized between neurons and glial cells, is fundamental to myelin lipid synthesis, mitochondrial energy metabolism, and neuronal osmoregulation.[1][3] Dysregulation of the NAA pathway is a hallmark of several neurological disorders, most notably the devastating leukodystrophy, Canavan disease, making it a critical area of investigation for therapeutic intervention.[4][5] This technical guide provides an in-depth exploration of the biological functions of the NAA pathway, complete with quantitative data, detailed experimental protocols, and visual representations of the core mechanisms to facilitate a comprehensive understanding for researchers and drug development professionals.

The Core N-Acetylaspartate Metabolic Pathway

The NAA pathway involves a dynamic interplay between synthesis in neurons and catabolism in oligodendrocytes.[1]

-

Synthesis in Neurons: NAA is synthesized in the neuronal mitochondria from L-aspartate and acetyl-CoA, a reaction catalyzed by the enzyme N-acetylaspartate synthetase (NAT8L).[6][7]

-

Transport to Oligodendrocytes: Following its synthesis, NAA is transported out of the neurons and into adjacent oligodendrocytes.[1][3]

-

Catabolism in Oligodendrocytes: Within the oligodendrocytes, NAA is hydrolyzed by the enzyme aspartoacylase (ASPA) into acetate and L-aspartate.[8][9] The liberated acetate is a crucial precursor for the synthesis of fatty acids and steroids, which are essential components of the myelin sheath.[1][4]

This intercellular metabolic coupling underscores the critical role of the NAA pathway in maintaining the integrity and function of myelinated axons.

Diagram of the N-Acetylaspartate Metabolic Pathway

Key Biological Roles of the N-Acetylaspartate Pathway

The NAA pathway is integral to several critical functions within the CNS.

Myelin Lipid Synthesis

One of the most well-established roles of NAA is to provide the acetate necessary for the synthesis of myelin lipids by oligodendrocytes.[1][4] During the period of active myelination, there is a high demand for lipids to form the extensive myelin sheaths that insulate axons. The NAA pathway provides a direct and efficient source of acetyl-CoA, the building block for fatty acid and cholesterol synthesis, within the oligodendrocytes.[10] The critical nature of this function is highlighted in Canavan disease, where a deficiency in ASPA leads to a lack of available acetate, resulting in severe dysmyelination.[4][11]

Mitochondrial Energy Metabolism

NAA is also implicated in neuronal energy metabolism.[3][12] The synthesis of NAA in neuronal mitochondria is linked to the tricarboxylic acid (TCA) cycle. By converting aspartate to NAA, neurons may regulate the levels of TCA cycle intermediates, thereby influencing mitochondrial respiration and ATP production.[3] There is a significant positive correlation between NAA and ADP concentrations in the human brain, suggesting a link between NAA metabolism and cellular energy status.[12]

Neuronal Osmoregulation

As a highly concentrated anion in neurons, NAA contributes significantly to the intracellular osmotic pressure.[2][13] It is proposed that NAA acts as a neuronal osmolyte, helping to maintain fluid balance within the brain.[2] Changes in NAA concentration can impact water movement across neuronal membranes, which is crucial for maintaining cell volume and function.

Precursor for N-Acetylaspartylglutamate (NAAG) Synthesis

NAA serves as a direct precursor for the synthesis of the dipeptide N-acetylaspartylglutamate (NAAG), the most abundant peptide neurotransmitter in the mammalian brain.[1][3] NAAG is synthesized from NAA and glutamate and is involved in modulating synaptic transmission, primarily through its action on metabotropic glutamate receptors.

Diagram of the Intercellular Cycling of N-Acetylaspartate

Quantitative Data on N-Acetylaspartate

The concentration of NAA is a key indicator of neuronal health and is routinely measured in clinical and research settings using magnetic resonance spectroscopy (MRS).[14]

Table 1: N-Acetylaspartate (NAA) Concentrations in Healthy Human Brain

| Brain Region | NAA Concentration (mM) | Reference |

| Gray Matter (GM) | 14.3 ± 1.1 | [1][4] |

| White Matter (WM) | 9.5 ± 1.0 | [1][4] |

| Frontal Gray Matter | ~15% lower than normal white matter | [15] |

| Frontal White Matter | Reference | [16] |

| Hippocampal Body | 9.7 ± 1.5 | [12] |

| Occipital Lobe | 11.9 ± 1.9 | [12] |

Table 2: N-Acetylaspartate (NAA) Concentrations in Pathological Conditions

| Condition | Brain Region/Fluid | NAA Concentration Change | Reference |

| Canavan Disease | Brain | Markedly elevated | [17][18] |

| Canavan Disease (mouse model) | Brain | 10.8 mM (vs. 5.8 mM in WT) | [19] |

| Canavan Disease (post-gene therapy) | Cerebrospinal Fluid (CSF) | ~80-86% reduction from baseline | [20] |

| Multiple Sclerosis (RRMS) | Normal-Appearing White Matter | Reduced | [21] |

| Multiple Sclerosis (SPMS) | Normal-Appearing Gray Matter | Significantly lower than controls | [21] |

| Severe Traumatic Brain Injury | Cerebrospinal Fluid (CSF) | Elevated levels correlate with poor outcome | [5][13] |

| Alzheimer's Disease | Medial Temporal Lobe | Correlates with Aβ42 levels in CSF | [9] |

| Alcohol Dependence (1 week sober) | Various GM and WM regions | 6-19% lower | [15] |

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for NAA Quantification in Brain Tissue

This protocol outlines a general procedure for the quantification of NAA in brain tissue samples using reversed-phase HPLC with UV detection.

References

- 1. Global Average Gray and White Matter N-acetylaspartate Concentration in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajnr.org [ajnr.org]

- 3. Automated Whole-Brain N-Acetylaspartate Proton MR Spectroscopic Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Global average gray and white matter N-acetylaspartate concentration in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Elevated cerebrospinal fluid concentrations of N-acetylaspartate correlate with poor outcome in a pilot study of severe brain trauma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of Human Aspartoacylase: the brain enzyme responsible for Canavan disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Association of N-acetylaspartate and cerebrospinal fluid Aβ42 in dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preparing samples for Neutron Activation Analysis | AcrossBorders [acrossborders.oeaw.ac.at]

- 11. Whole-Brain N-Acetylaspartate as a Surrogate Marker of Neuronal Damage in Diffuse Neurologic Disorders | American Journal of Neuroradiology [ajnr.org]

- 12. High throughput screening cascade to identify human aspartate N-acetyltransferase (ANAT) inhibitors for Canavan disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Elevated cerebrospinal fluid concentrations of N-acetylaspartate correlate with poor outcome in a pilot study of severe brain trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. assaygenie.com [assaygenie.com]

- 15. N-ACETYLASPARTATE AS A MARKER OF NEURONAL INJURY IN NEURODEGENERATIVE DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Relationship between N-acetyl-aspartate in gray and white matter of abstinent methamphetamine abusers and their history of drug abuse: a proton magnetic resonance spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. N-Acetylaspartate in the CNS: From Neurodiagnostics to Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Canavan Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Suppressing N-Acetyl-l-Aspartate Synthesis Prevents Loss of Neurons in a Murine Model of Canavan Leukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Gray matter N-acetyl aspartate deficits in secondary progressive but not relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gold Standard: A Technical Guide to Deuterated Internal Standards in Metabolomics

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of metabolomics, the pursuit of accurate and reproducible quantification of metabolites is paramount. This technical guide delves into the core principles and practical applications of deuterated internal standards, the undisputed gold standard for quantitative analysis in mass spectrometry-based metabolomics. This document provides an in-depth overview of their synthesis, application, and the profound impact they have on data quality, alongside detailed experimental protocols and a critical discussion of their limitations.

The Indispensable Role of Internal Standards in Metabolomics

Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites within a biological system. However, the analytical journey from sample collection to data interpretation is fraught with potential for variability. Factors such as sample preparation inconsistencies, matrix effects, and instrument drift can significantly impact the accuracy and precision of quantitative measurements.[1]

Internal standards (IS) are compounds added to a sample in a known concentration to correct for these variations.[2] An ideal internal standard should mimic the physicochemical behavior of the analyte of interest throughout the entire analytical workflow.[1] While various types of internal standards exist, stable isotope-labeled (SIL) internal standards, and particularly deuterated standards, have emerged as the superior choice for the most demanding quantitative applications.[3]

Deuterated Internal Standards: The Chemical Mimic

A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by its heavier, stable isotope, deuterium (²H or D).[1] This subtle change in mass allows the deuterated standard to be distinguished from the endogenous analyte by a mass spectrometer, while its chemical structure and properties remain virtually identical.[3]

Key Advantages of Deuterated Internal Standards:

-

Correction for Matrix Effects: Biological matrices like plasma, urine, and tissue extracts are complex mixtures that can suppress or enhance the ionization of the analyte in the mass spectrometer's source, a phenomenon known as the matrix effect. Since deuterated standards co-elute and have nearly identical ionization efficiencies to their non-labeled counterparts, they experience the same matrix effects and can effectively normalize the analyte's signal.[4]

-

Compensation for Sample Preparation Variability: Losses can occur during sample extraction, protein precipitation, and other preparation steps. By adding the deuterated internal standard at the beginning of the workflow, any losses of the analyte will be mirrored by proportional losses of the internal standard, ensuring the final analyte-to-internal standard ratio remains constant.

-

Improved Accuracy and Precision: By accounting for both matrix effects and sample preparation inconsistencies, deuterated internal standards significantly enhance the accuracy and precision of quantitative results, leading to more reliable and reproducible data.[3]

-

Confident Metabolite Identification: The known mass shift between the unlabeled metabolite and its deuterated counterpart provides a high degree of confidence in the identification of the target analyte in complex biological samples.[3]

Quantitative Data Presentation

The impact of using deuterated internal standards on data quality is evident in the significant improvements in recovery and the mitigation of matrix effects. The following tables summarize quantitative data from various studies, highlighting the superior performance of deuterated internal standards compared to methods without their use or with other types of internal standards.

Table 1: Analyte Recovery with and without Deuterated Internal Standards

| Analyte | Biological Matrix | Recovery without IS (%) | Recovery with Deuterated IS (%) |

| Bencynonate | Human Plasma | 54.3 | Not Reported |

| Vitamin D Metabolites | Human Plasma | 71 - 86 | Not Reported |

| Endocannabinoids | Human CSF | 61.5 - 114.8 | Not Reported |

Note: While some studies report recovery rates in the presence of deuterated standards, they often don't provide a direct comparison to recovery without them in the same experiment. The data presented reflects the reported recovery in the described methods.

Table 2: Matrix Effect with and without Deuterated Internal Standards

| Analyte/Metabolite Class | Biological Matrix | Matrix Effect without IS (%) | Matrix Effect with Deuterated IS (%) |

| Fatty Acid Metabolites | Not Specified | Significant Ion Suppression | Not always necessary for improved reproducibility |

| Metanephrines | Plasma | Significant | Not always corrected for |

| Prednisolone/Prednisone | Urine | Significant in high specific gravity samples | Not fully compensated |

| Endocannabinoids | Human CSF | 24.4 - 105.2 (Ion Suppression to Enhancement) | Not Reported |

Note: The "Matrix Effect" is often expressed as a percentage, where 100% indicates no effect, <100% indicates ion suppression, and >100% indicates ion enhancement. The data highlights that while deuterated standards are the gold standard, they may not perfectly correct for matrix effects in all situations.

Experimental Protocols

The following are detailed methodologies for the application of deuterated internal standards in metabolomics workflows, from sample preparation to data acquisition.

Protocol 1: General LC-MS/MS Workflow for Targeted Metabolite Quantification in Plasma

This protocol outlines a typical workflow for the quantification of a panel of target metabolites in human plasma using deuterated internal standards.

1. Preparation of Internal Standard Spiking Solution:

- Obtain high-purity deuterated internal standards for each analyte of interest.

- Prepare a stock solution of each deuterated standard in a suitable organic solvent (e.g., methanol, acetonitrile).

- Create a working internal standard spiking solution by mixing the individual stock solutions to achieve a final concentration appropriate for the expected analyte levels in the plasma samples.

2. Sample Preparation:

- Thaw frozen plasma samples on ice.

- Vortex the samples to ensure homogeneity.

- In a microcentrifuge tube, add a specific volume of the internal standard spiking solution to a defined volume of plasma (e.g., 10 µL of IS solution to 100 µL of plasma).

- Vortex the mixture for 10-15 seconds.

- Add a protein precipitation solvent, such as four volumes of ice-cold acetonitrile or methanol, to the plasma/IS mixture.

- Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

- Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

- Carefully transfer the supernatant, which contains the metabolites and internal standards, to a new tube or a 96-well plate.

- Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

- Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., a mixture of water and organic solvent compatible with the initial mobile phase conditions).

3. LC-MS/MS Analysis:

- Use a liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or QTRAP instrument).

- Employ a reversed-phase or HILIC chromatography column suitable for the separation of the target metabolites.

- Develop a gradient elution method using appropriate mobile phases (e.g., water with 0.1% formic acid as mobile phase A and acetonitrile with 0.1% formic acid as mobile phase B).

- Set up the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode. For each analyte and its corresponding deuterated internal standard, define a specific precursor ion to product ion transition.

- Optimize the collision energy and other MS parameters for each transition to achieve maximum sensitivity.

- Inject the reconstituted samples and acquire the data.

4. Data Processing and Quantification:

- Use the instrument's software to integrate the peak areas for each analyte and its corresponding deuterated internal standard.

- Calculate the peak area ratio of the analyte to its deuterated internal standard for each sample.

- Prepare a calibration curve by analyzing a series of calibration standards with known concentrations of the analytes and a constant concentration of the deuterated internal standards.

- Plot the peak area ratio versus the analyte concentration for the calibration standards and perform a linear regression to obtain the calibration curve.

- Use the equation of the calibration curve to determine the concentration of the analytes in the biological samples based on their measured peak area ratios.

Protocol 2: NMR-based Metabolomics of Biofluids

This protocol describes the preparation of protein-containing biofluids for ¹H NMR analysis, where deuterated solvents are used for protein precipitation and as a lock signal.

1. Sample Preparation:

- For serum or plasma, allow the sample to clot at room temperature and then centrifuge to separate the serum.

- In an NMR tube, dilute the biofluid (e.g., serum, urine) with a deuterated buffer solution (e.g., 200 mM sodium phosphate in deuterium oxide, pH 7.0) containing a known concentration of a reference standard (e.g., DSS or TSP). The dilution factor will depend on the sample type and the desired final concentration.

- The deuterated solvent will cause the precipitation of proteins.

- Vortex the mixture and then centrifuge to pellet the precipitated proteins.

- Carefully transfer the supernatant to a clean NMR tube for analysis.

2. NMR Data Acquisition:

- Acquire ¹H NMR spectra on a high-field NMR spectrometer.

- Use a water suppression pulse sequence (e.g., presaturation or WET) to attenuate the large water signal.

- Ensure proper shimming and tuning of the probe for each sample.

3. Data Processing and Analysis:

- Process the raw NMR data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phasing, baseline correction, and referencing the chemical shift to the internal standard (e.g., DSS at 0.0 ppm).

- Identify metabolites by comparing the chemical shifts and coupling patterns of the signals in the spectra to databases (e.g., HMDB, BMRB) or by spiking with authentic standards.

- Quantify metabolites by integrating the area of their characteristic peaks and comparing it to the integral of the known concentration of the internal standard.

Visualizing the Workflow and Principles

Diagrams are essential for understanding complex experimental workflows and conceptual relationships. The following diagrams, created using the DOT language, illustrate the key processes in metabolomics utilizing deuterated internal standards.

Caption: A typical experimental workflow for quantitative metabolomics using deuterated internal standards.

Caption: The principle of correction for analytical variability using a deuterated internal standard.

Challenges and Considerations

While deuterated internal standards are incredibly powerful tools, they are not without their limitations. A thorough understanding of these potential challenges is crucial for robust method development and accurate data interpretation.

-

Isotopic Instability and H/D Exchange: Deuterium atoms, particularly those attached to heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups, can sometimes exchange with protons from the solvent or sample matrix.[4] This "back-exchange" can lead to the formation of the unlabeled analyte from the deuterated standard, resulting in an overestimation of the analyte's concentration. Careful selection of the labeling position is critical to minimize this risk.

-

Chromatographic Isotope Effect: The substitution of hydrogen with the slightly larger deuterium atom can sometimes lead to a small difference in retention time between the deuterated standard and the native analyte, especially in high-resolution chromatography.[4] This can result in the analyte and internal standard experiencing slightly different matrix effects, which can compromise the accuracy of quantification.

-

Altered Fragmentation Patterns: The presence of deuterium can occasionally alter the fragmentation pattern of a molecule in the mass spectrometer. This may necessitate the use of different MRM transitions for the analyte and the internal standard, which could potentially introduce bias.

-

Purity of the Standard: The isotopic and chemical purity of the deuterated internal standard is critical. The presence of unlabeled analyte as an impurity in the standard will lead to an overestimation of the analyte's concentration.

-

Cost and Availability: While generally more cost-effective than ¹³C or ¹⁵N labeled standards, the synthesis of custom deuterated standards for novel metabolites can be expensive and time-consuming.

Conclusion

Deuterated internal standards are an indispensable tool in the field of metabolomics, providing the foundation for accurate and reproducible quantitative analysis. Their ability to closely mimic the behavior of endogenous metabolites allows for effective correction of analytical variability, most notably matrix effects and inconsistencies in sample preparation. While challenges such as isotopic exchange and chromatographic shifts exist, a comprehensive understanding of these phenomena and careful method development can mitigate their impact. For researchers, scientists, and drug development professionals seeking to generate high-quality, reliable quantitative metabolomics data, the implementation of deuterated internal standards is not just a best practice but a critical component for ensuring the integrity and validity of their findings.

References

N-Acetyl-L-aspartic acid in Neurodegenerative Disease Research: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Acetyl-L-aspartic acid (NAA) is one of the most abundant amino acid derivatives in the central nervous system (CNS), second only to glutamate.[1] Since its discovery, NAA has been a subject of extensive research, revealing its multifaceted roles in neuronal health and function. In the context of neurodegenerative diseases, NAA has emerged as a crucial biomarker for neuronal viability and mitochondrial function. Its concentration, readily measurable in vivo by proton magnetic resonance spectroscopy (¹H-MRS), often reflects the extent of neuronal loss or dysfunction in a variety of pathological conditions, including Alzheimer's disease, Parkinson's disease, and Huntington's disease.[2][3][4] This technical guide provides a comprehensive overview of the core aspects of NAA in neurodegenerative disease research, with a focus on its metabolism, quantitative analysis, and the experimental protocols utilized in its study.

N-Acetyl-L-aspartic Acid: Metabolism and Functions

NAA is synthesized in the neuronal mitochondria from L-aspartate and acetyl-coenzyme A (acetyl-CoA) by the enzyme L-aspartate N-acetyltransferase (NAT8L).[1][5] Following its synthesis, NAA is transported to the cytosol and then released into the extracellular space. The catabolism of NAA occurs primarily in oligodendrocytes, the myelin-producing cells of the CNS. Here, the enzyme aspartoacylase (ASPA) hydrolyzes NAA into acetate and L-aspartate.[6][7] This compartmentalization of synthesis and degradation highlights a crucial metabolic interplay between neurons and oligodendrocytes.[7]

The primary functions of NAA are still under investigation, but several key roles have been proposed:

-

Neuronal Osmolyte: NAA contributes to the maintenance of fluid balance within the brain.[7]

-

Source of Acetate for Myelin Synthesis: The acetate produced from NAA breakdown in oligodendrocytes is a vital precursor for the synthesis of fatty acids and steroids, which are essential components of the myelin sheath.[6][7]

-

Mitochondrial Energy Metabolism: The synthesis of NAA is linked to mitochondrial respiration and may facilitate the transport of carbon units across the mitochondrial membrane.[7]

-

Precursor for N-Acetylaspartylglutamate (NAAG): NAA serves as a precursor for the synthesis of the neuropeptide NAAG.[7]

-

Histone Modification: Recent studies have shown that NAA-derived acetate can influence histone acetylation and methylation, thereby regulating gene expression in oligodendrocytes.[8][9]

N-Acetyl-L-aspartic Acid in Neurodegenerative Diseases

A common pathological hallmark of many neurodegenerative diseases is the progressive loss of neurons. As NAA is predominantly localized within neurons, its concentration is a sensitive indicator of neuronal health. A reduction in NAA levels is a consistent finding across a spectrum of neurodegenerative disorders.

Alzheimer's Disease (AD)

In Alzheimer's disease, ¹H-MRS studies have consistently demonstrated significantly lower NAA levels in various brain regions, including the hippocampus, parietal lobe, and frontal lobe, when compared to healthy controls.[2][4][10] This decrease in NAA is thought to reflect both irreversible neuronal loss and reversible neuronal dysfunction.[1] Some studies have also reported an increase in myo-inositol (mI), a marker of glial cells, in conjunction with decreased NAA. The NAA/mI ratio is often used as a more sensitive marker for AD progression.[2][3]

| Disease State | Brain Region | NAA Change | Reference |

| Alzheimer's Disease | Frontal Lobe Gray Matter | 8.6% decrease | [10] |

| Alzheimer's Disease | Parietal Lobe White Matter | 7.4% decrease in NAA/Cr | [10] |

| Alzheimer's Disease | Hippocampus | Reduced NAA/Cr | [3] |

| Alzheimer's Disease | Posterior Cingulate Gyrus | Reduced NAA/Cr | [2] |

| Mild Cognitive Impairment (MCI) | Hippocampus | Mildly reduced NAA/Cr | [3] |

Parkinson's Disease (PD)

The findings in Parkinson's disease have been more varied. While the primary pathology of PD involves the loss of dopaminergic neurons in the substantia nigra, some ¹H-MRS studies have not detected significant changes in NAA levels in this region, particularly in treated patients.[11] However, other studies have reported lower NAA concentrations in the substantia nigra and other motor-related areas in PD patients compared to controls.[12][13] Furthermore, a lower NAA/Cr ratio in the substantia nigra has been correlated with greater disease severity.[11]

| Disease State | Brain Region | NAA Change | Reference |

| Parkinson's Disease | Substantia Nigra | Lower NAA concentration | [12] |

| Parkinson's Disease | Globus Pallidus | Significant decrease in NAA/Cr | [13] |

| Parkinson's Disease (Hoehn & Yahr stage ≥ 2) | Substantia Nigra | Lower NAA/Cr level | [11] |

| Parkinson's Disease | Motor Cortex | Significant reduction in NAA/Cr | [14] |

Huntington's Disease (HD)

Huntington's disease is characterized by the profound atrophy of the caudate nucleus and putamen. ¹H-MRS studies in HD patients have revealed significant reductions in NAA in these affected basal ganglia structures.[15][16][17] Reduced NAA and creatine have been observed in both symptomatic and presymptomatic individuals, suggesting that neuronal dysfunction precedes significant cell death.[18] In early-stage HD, a 20% decrease in glutamate and a 12% decrease in total creatine have been reported in the striatum, with a trend towards a 4% decrease in total NAA.[19]

| Disease State | Brain Region | NAA Change | Reference |

| Huntington's Disease | Basal Ganglia | Reduced NAA and creatine | [18] |

| Huntington's Disease (symptomatic) | Basal Ganglia | 60% of patients show reduced NAA | [18] |

| Huntington's Disease (presymptomatic) | Basal Ganglia | 30% of patients show reduced NAA | [18] |

| Huntington's Disease | Putamen | Significantly decreased NAA | [16] |

| Huntington's Disease vs. pre-HD | Caudate Nucleus | Significantly decreased NAA | [17] |

| Early Stage Huntington's Disease | Striatum | 20% decrease in Glutamate, 4% trend to decrease in tNAA | [19] |

Experimental Protocols

In Vivo Quantification of NAA using Proton Magnetic Resonance Spectroscopy (¹H-MRS)

¹H-MRS is a non-invasive technique that allows for the quantification of metabolites in the living brain.

Methodology:

-

Patient/Subject Preparation: The subject is positioned within the MRI scanner. No special preparation is typically required, but the head must remain still during the scan.

-

Data Acquisition:

-

A standard clinical MRI scanner (e.g., 1.5T, 3T, or higher field strengths) is used.

-

A volume of interest (VOI) is selected in the brain region to be studied (e.g., hippocampus, substantia nigra, caudate nucleus).

-

A localization sequence such as Point Resolved Spectroscopy (PRESS) or Stimulated Echo Acquisition Mode (STEAM) is employed to acquire the signal from the VOI.

-

Water suppression techniques are applied to minimize the dominant water signal and allow for the detection of lower concentration metabolites.

-

-

Spectral Processing and Quantification:

-

The acquired free induction decay (FID) signal is Fourier transformed to produce a spectrum.

-

The spectrum is then processed, which includes phasing, baseline correction, and eddy current correction.

-

The area under the NAA peak (at 2.02 ppm) is integrated.

-

Quantification can be relative (e.g., NAA/Cr or NAA/Cho ratios) or absolute (in mmol/L), with the latter requiring a reference standard such as the unsuppressed water signal from the same VOI.

-

Quantification of NAA in Brain Tissue using High-Performance Liquid Chromatography (HPLC)

HPLC provides a highly sensitive and specific method for the quantification of NAA in post-mortem or biopsied brain tissue.

Methodology:

-

Tissue Homogenization:

-

A known weight of brain tissue is homogenized in a suitable buffer, often an acidic solution (e.g., perchloric acid or formic acid) to precipitate proteins and extract small molecules.[20]

-

The homogenate is then centrifuged to pellet the precipitated proteins.

-

-

Derivatization (optional but common for fluorescence detection):

-

The supernatant containing NAA is collected.

-

A derivatizing agent, such as 4-N,N-dimethylaminosulfonyl-7-N-(2-aminoethyl)amino-2,1,3-benzoxadiazole (DBD-ED), is added to the supernatant to create a fluorescent NAA derivative.[21] This step significantly enhances the sensitivity of detection.

-

-

Chromatographic Separation:

-

The derivatized sample is injected into an HPLC system.

-

Separation is typically achieved on a reversed-phase column (e.g., C18).

-

An isocratic or gradient elution with a mobile phase consisting of a buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile) is used to separate NAA from other compounds.

-

-

Detection and Quantification:

-

The eluted NAA derivative is detected by a fluorescence detector.

-

The concentration of NAA in the sample is determined by comparing the peak area to a standard curve generated from known concentrations of NAA.[21]

-

Enzymatic Assay for NAA Quantification

Enzymatic assays offer a specific and often high-throughput method for measuring NAA concentrations.

Methodology:

-

Sample Preparation:

-

Brain tissue extracts are prepared as described for HPLC, ensuring the removal of proteins.

-

It is crucial to remove endogenous aspartate, which can interfere with the assay. This is often achieved by passing the deproteinized extract through a strong cation exchange column.

-

-

Enzymatic Reaction:

-

The sample is incubated with the enzyme aspartoacylase (ASPA), which specifically hydrolyzes NAA to L-aspartate and acetate.

-

A coupled enzyme reaction is then used to detect the produced L-aspartate. For example, L-aspartate oxidase can be added to oxidize L-aspartate, generating hydrogen peroxide (H₂O₂).

-

-

Detection:

-

The H₂O₂ produced is measured using a colorimetric or fluorometric assay. A common method involves the use of horseradish peroxidase (HRP) and a substrate like Ampliflu Red, which produces a highly fluorescent product in the presence of H₂O₂.

-

-

Quantification:

-

The fluorescence or absorbance is measured using a plate reader.

-

The concentration of NAA in the original sample is calculated based on a standard curve prepared with known concentrations of NAA.

-

Mandatory Visualizations

Caption: N-Acetyl-L-aspartic acid (NAA) Metabolism Pathway.

Caption: NAA Signaling and Histone H3 Methylation in Oligodendrocytes.

Caption: Experimental Workflow for NAA Measurement.

Conclusion

N-Acetyl-L-aspartic acid is a key metabolite in the central nervous system, with its concentration serving as a reliable indicator of neuronal health and integrity. The consistent reduction of NAA in various neurodegenerative diseases underscores its importance as a non-invasive biomarker for disease diagnosis, progression, and response to therapeutic interventions. The methodologies outlined in this guide, from in vivo ¹H-MRS to ex vivo HPLC and enzymatic assays, provide a robust toolkit for researchers in the field. Further investigation into the intricate signaling pathways involving NAA, such as its role in histone modification and myelination, will undoubtedly unveil new therapeutic targets for debilitating neurodegenerative disorders.

References

- 1. N-acetylaspartate (NAA) induces neuronal differentiation of SH-SY5Y neuroblastoma cell line and sensitizes it to chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajnr.org [ajnr.org]

- 3. Magnetic resonance spectroscopy in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-ACETYLASPARTATE AS A MARKER OF NEURONAL INJURY IN NEURODEGENERATIVE DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-acetyl-aspartic acid (NAA) - metabolite - biocrates life science ag [biocrates.com]

- 6. N-Acetylaspartate Metabolism Outside the Brain: Lipogenesis, Histone Acetylation, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-Acetylaspartate in the CNS: From Neurodiagnostics to Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The neuronal metabolite NAA regulates histone H3 methylation in oligodendrocytes and myelin lipid composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The neuronal metabolite NAA regulates histone H3 methylation in oligodendrocytes and myelin lipid composition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of Alzheimer Disease on Fronto-parietal Brain N-acetyl Aspartate and Myo-Inositol Using Magnetic Resonance Spectroscopic Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Brain proton magnetic resonance spectroscopy in patients with Parkinson’s disease [cjn.tums.ac.ir]

- 12. researchgate.net [researchgate.net]

- 13. Proton Magnetic Resonance Spectroscopy for the Early Diagnosis of Parkinson Disease in the Substantia Nigra and Globus Pallidus: A Meta-Analysis With Trial Sequential Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Magnetic resonance spectroscopy in Parkinson’s disease (Chapter 15) - Magnetic Resonance Imaging in Movement Disorders [cambridge.org]

- 15. Neurochemical correlates of caudate atrophy in Huntington disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Early Diagnosis of Huntington Disease: Insights from Magnetic Resonance Spectroscopy—A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. ajnr.org [ajnr.org]

- 19. Expanded neurochemical profile in the early stage of Huntington disease using proton magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Determination of N-acetylaspartic acid concentration in the mouse brain using HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of N-Acetyl-L-aspartic Acid: An In-depth Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

N-Acetyl-L-aspartic acid (NAA) is a molecule of significant interest in neuroscience and drug development, primarily due to its high concentration in the central nervous system and its role as a marker of neuronal health. This technical guide provides a comprehensive overview of the synthesis of NAA for research purposes, covering both chemical and enzymatic methodologies. It includes detailed experimental protocols, comparative quantitative data, and visualizations of relevant biological pathways and experimental workflows.

Introduction to N-Acetyl-L-aspartic Acid (NAA)

Discovered in 1956, N-Acetyl-L-aspartic acid is one of the most abundant free amino acid derivatives in the vertebrate brain.[1] It is synthesized in neurons from L-aspartic acid and acetyl-coenzyme A.[2] Functionally, NAA is implicated in various crucial processes within the nervous system, including:

-

Myelin Synthesis: NAA serves as a source of acetate for the synthesis of lipids that form the myelin sheath around axons.[3][4]

-

Precursor to NAAG: NAA is a direct precursor for the synthesis of the neuropeptide N-acetylaspartylglutamate (NAAG).[5][6]

-

Neuronal Osmoregulation: It plays a role in maintaining fluid balance within neurons.[6]

-

Energy Metabolism: NAA is involved in mitochondrial energy production.[6]

Given its significance, the ability to synthesize high-purity NAA is crucial for advancing research into its physiological roles and its implications in neurological disorders such as Canavan disease and Alzheimer's disease.[4][7]

Chemical Synthesis of N-Acetyl-L-aspartic Acid

Chemical synthesis offers a reliable and scalable method for producing N-Acetyl-L-aspartic acid. A common and effective approach involves the N-acetylation of L-aspartic acid using acetic anhydride. A high-yield, three-step process involving protection, acylation, and deprotection has been detailed in the literature.[8]

Experimental Protocol: High-Yield Synthesis via a Three-Step Process

This protocol is adapted from a patented method demonstrating high efficiency and suitability for laboratory-scale synthesis.[8]

Step 1: Protection of L-aspartic acid

-

To a reaction flask, add 133.0 g of L-aspartic acid and 1330 ml of dioxane.

-

While stirring, raise the temperature to 40-50 °C.

-

Slowly bubble hexafluoroacetone gas through the mixture for 4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the L-aspartic acid spot completely disappears.

-

Continue stirring for an additional 2 hours.

-

Bubble nitrogen gas through the mixture for 1 hour to remove any remaining hexafluoroacetone.

-

Recover the dioxane by distillation under reduced pressure at a temperature below 60 °C.

-

Cool the resulting residue to room temperature.

-

Add 800 ml of dichloromethane and 300 ml of water to the residue, shake vigorously, and allow the layers to separate.

-

Collect the organic layer. This contains the protected L-aspartic acid intermediate.

Step 2: Acetylation of the Protected Intermediate

-

In a separate reaction flask, dissolve the protected intermediate in 1300 ml of dichloromethane.

-

Add 141.4 g of triethylamine to the solution.

-

Cool the mixture to 0-10 °C.

-

Slowly add 132.6 g of acetic anhydride dropwise.

-

After the addition is complete, stir the reaction mixture for 24 hours at room temperature.

-

Add 400 ml of water, stir, and separate the layers.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the acetylated intermediate.

Step 3: Deprotection to Yield N-Acetyl-L-aspartic Acid

-

To a reaction flask, add 1400 ml of dioxane and 50 ml of water.

-

While stirring, add 147.1 ml of 37% (w/w) hydrochloric acid.

-

Add the acetylated intermediate (approximately 276.9 g) to the acidic solution.

-

Allow the reaction to proceed for 36 hours at 20-30 °C.

-

Neutralize the mixture to a pH of 3-4 using sodium acetate.

-

Concentrate the solution to dryness under reduced pressure.

-

To the residue, add 1000 ml of dichloromethane and 200 ml of water for extraction.

-

Separate the organic phase and concentrate it to dryness under reduced pressure.

-

Recrystallize the crude product from 300 ml of acetic acid to obtain pure N-Acetyl-L-aspartic acid.

Data Presentation: Chemical Synthesis

| Parameter | Value | Reference |

| Starting Material | L-Aspartic Acid | [8] |

| Reagents | Hexafluoroacetone, Dioxane, Dichloromethane, Triethylamine, Acetic Anhydride, Hydrochloric Acid, Sodium Acetate, Acetic Acid | [8] |

| Overall Yield | 87.8% | [8] |

| Melting Point | 140 °C | [8] |

| ¹H NMR (400 MHz, DMSO-d₆) δ | 12.54 (s, 2H), 8.21 (d, J = 7.9 Hz, 1H), 4.66-4.32 (m, 1H), 2.67 (dd, J = 16.5, 5.6 Hz, 1H), 2.55 (dd, J = 16.5, 7.3 Hz, 1H), 1.83 (s, 3H) | [8] |

| Purity (Commercial Standard) | ≥99.0% (Titration) |

Enzymatic Synthesis of N-Acetyl-L-aspartic Acid

The biosynthesis of NAA in neurons is catalyzed by the enzyme L-aspartate N-acetyltransferase (EC 2.3.1.17), also known as NAT8L.[9][10] This enzyme facilitates the transfer of an acetyl group from acetyl-CoA to L-aspartate.

The Enzyme: L-aspartate N-acetyltransferase (NAT8L)

-

Substrates: Acetyl-CoA and L-aspartate.[9]

-

Products: Coenzyme A (CoA) and N-Acetyl-L-aspartate.[9]

-

Cellular Localization: While initially thought to be mitochondrial, recent studies have shown that NAT8L is primarily associated with the endoplasmic reticulum.[10][11]

-

Tissue Distribution: The enzyme's activity is predominantly found in the nervous system, with the highest levels in the brainstem and spinal cord.[12]

-

Challenges in Application: As a membrane-bound protein, NAT8L is difficult to purify, which has limited its use in cell-free enzymatic synthesis for research purposes.[10] Current research protocols often rely on preparations from brain tissue homogenates or cell transfection studies.[10][13]

Conceptual Experimental Protocol: Enzymatic Synthesis using Brain Tissue Preparation

This conceptual protocol is based on methodologies described for studying the enzyme's activity.[12][13]

-

Enzyme Preparation:

-

Homogenize fresh or frozen brain tissue (e.g., rat brainstem) in a suitable buffer.

-

Centrifuge the homogenate to pellet cellular debris and obtain a supernatant containing the enzyme.

-

For a more concentrated preparation, a membrane fraction can be isolated through ultracentrifugation.

-

The enzyme can be solubilized from the membrane fraction using a mild detergent like Triton X-100.[12]

-

-

Enzymatic Reaction:

-

In a reaction vessel, combine the enzyme preparation with a buffered solution containing L-aspartate and acetyl-CoA.

-

Incubate the mixture at an optimal temperature (e.g., 37 °C) for a defined period.

-

The reaction can be monitored by measuring the formation of NAA using techniques like HPLC or by using radiolabeled substrates and quantifying the radioactive product.

-

-

Purification:

-

Terminate the reaction by denaturing the enzyme (e.g., by adding acid or boiling).

-

Remove the denatured protein by centrifugation.

-

The supernatant containing NAA can be purified using ion-exchange chromatography.

-

Data Presentation: Enzymatic Synthesis

| Parameter | Value/Description | Reference |

| Enzyme | L-aspartate N-acetyltransferase (NAT8L) | [9][10] |

| Substrates | L-Aspartate, Acetyl-CoA | [9] |

| Source of Enzyme | Brain tissue homogenates (e.g., rat, cat) | [12][13] |

| Enzyme Activity (Rat Brainstem) | 10-15 pmol/min/mg tissue | [12] |

| Challenges | Difficult to purify due to being a membrane-bound protein. | [10] |

Mandatory Visualizations

Signaling and Metabolic Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key biological pathways involving N-Acetyl-L-aspartic acid.

Caption: Tricellular metabolism of NAA and NAAG.

References

- 1. N-acetyl-L-aspartic acid: a literature review of a compound prominent in 1H-NMR spectroscopic studies of brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Acetyl-L-aspartic acid | Endogenous Metabolite | TargetMol [targetmol.com]

- 3. Intraneuronal N-acetylaspartate supplies acetyl groups for myelin lipid synthesis: evidence for myelin-associated aspartoacylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Canavan disease and the role of N-acetylaspartate in myelin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Acetyl-Aspartyl-Glutamate in Brain Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Acetylaspartate in the CNS: From Neurodiagnostics to Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measuring N-acetyl aspartate synthesis in vivo using proton magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN114014773A - Preparation method of N-acetyl-L-aspartic acid - Google Patents [patents.google.com]

- 9. Aspartate N-acetyltransferase - Wikipedia [en.wikipedia.org]

- 10. Molecular identification of aspartate N-acetyltransferase and its mutation in hypoacetylaspartia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determinants of the enzymatic activity and the subcellular localization of aspartate N-acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. N-Acetylation of L-aspartate in the nervous system: differential distribution of a specific enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Technical Guide to N-Acetyl-L-aspartic acid-d3 (CAS: 284665-15-2) for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of N-Acetyl-L-aspartic acid-d3 (CAS: 284665-15-2), a deuterated analog of the endogenous metabolite N-Acetyl-L-aspartic acid (NAA). Primarily utilized as an internal standard in mass spectrometry-based quantitative analyses, this stable isotope-labeled compound is an indispensable tool in neuroscience, clinical diagnostics, and drug development. This document details its physicochemical properties, outlines a representative synthetic pathway, and provides comprehensive experimental protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). Furthermore, it elucidates the biological significance of NAA, including its metabolic pathways and role as a biomarker for neuronal health.

Introduction

N-Acetyl-L-aspartic acid (NAA) is the second most abundant amino acid derivative in the central nervous system (CNS), playing a crucial role in various neurochemical processes.[1] Its concentration is a well-established marker for neuronal viability and integrity, with alterations in NAA levels implicated in numerous neurological disorders, including Alzheimer's disease, stroke, and Canavan disease.[1][2] Accurate quantification of NAA in biological matrices is therefore of paramount importance for both basic research and clinical diagnostics.

This compound is a stable isotope-labeled form of NAA, where three hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a mass shift of +3 Da, allowing it to be distinguished from endogenous NAA by mass spectrometry.[2] Its chemical and physical properties are nearly identical to its non-deuterated counterpart, making it an ideal internal standard for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of quantitative assays.[3][4][5]

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| CAS Number | 284665-15-2 |

| Molecular Formula | C₆H₆D₃NO₅ |

| Molecular Weight | 178.16 g/mol [2][6] |